molecular formula C12H12N2O4S B2538844 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903259-01-7

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2538844
CAS No.: 1903259-01-7
M. Wt: 280.3
InChI Key: WQZKJUBFGAVSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a thiophene ring, an azetidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to achieve high yield, purity, and cost-effectiveness. This may include the use of catalysts, microwave irradiation, and other advanced techniques to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can interact with various biological receptors, while the azetidine and oxazolidine-2,4-dione moieties may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-10(4-9-2-1-3-19-9)13-5-8(6-13)14-11(16)7-18-12(14)17/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZKJUBFGAVSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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